N'-tert-butyl(tert-butoxy)carbohydrazide
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Overview
Description
N’-tert-butyl(tert-butoxy)carbohydrazide is an organic compound with the molecular formula C9H20N2O2. It is a derivative of hydrazine and is characterized by the presence of tert-butyl and tert-butoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-tert-butyl(tert-butoxy)carbohydrazide can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbazate with tert-butyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Reaction of tert-butyl carbazate with tert-butyl chloroformate: This reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature for several hours to yield N’-tert-butyl(tert-butoxy)carbohydrazide.
Industrial Production Methods
Industrial production of N’-tert-butyl(tert-butoxy)carbohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-tert-butyl(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The tert-butyl and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl azidoformate, while reduction can produce tert-butyl hydrazine derivatives.
Scientific Research Applications
N’-tert-butyl(tert-butoxy)carbohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and as a protecting group for amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor for pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: N’-tert-butyl(tert-butoxy)carbohydrazide is employed in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-tert-butyl(tert-butoxy)carbohydrazide involves its reactivity with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the tert-butyl and tert-butoxy groups are replaced by other functional groups. This reactivity is facilitated by the presence of the hydrazine moiety, which acts as a nucleophile.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbazate: A precursor to N’-tert-butyl(tert-butoxy)carbohydrazide, used in similar applications.
N-tert-butoxycarbonylhydrazine: Another related compound with similar reactivity and applications.
Di-tert-butyl dicarbonate: Used in the synthesis of N’-tert-butyl(tert-butoxy)carbohydrazide and other hydrazine derivatives.
Uniqueness
N’-tert-butyl(tert-butoxy)carbohydrazide is unique due to its dual tert-butyl and tert-butoxy groups, which provide distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and various industrial applications.
Properties
IUPAC Name |
tert-butyl N-(tert-butylamino)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-8(2,3)11-10-7(12)13-9(4,5)6/h11H,1-6H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGJHICBSSSEGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396199 |
Source
|
Record name | tert-Butyl 2-tert-butylhydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60295-52-5 |
Source
|
Record name | tert-Butyl 2-tert-butylhydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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